molecular formula C28H48O3 B1253943 Cathasterone CAS No. 168146-23-4

Cathasterone

Cat. No. B1253943
CAS RN: 168146-23-4
M. Wt: 432.7 g/mol
InChI Key: JSVPGVHCEQDJCZ-VGEHDTSWSA-N
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Description

Cathasterone is a type of brassinosteroid, a group of plant steroid hormones that regulate growth and development . It belongs to the dihydroxy bile acids, alcohols, and derivatives class of compounds . It is practically insoluble in water and is an extremely weak acidic compound .


Synthesis Analysis

The synthesis of naturally occurring brassinosteroids like cathasterone involves key reactions such as the cleavage of 23,24-epoxides . Biochemical changes of 22-hydroxymethyleneCR can lead to the synthesis of cathasterone, which may be further converted into other compounds .


Molecular Structure Analysis

Cathasterone has a molecular formula of C28H48O3 . Its average mass is 432.679 Da and its mono-isotopic mass is 432.360352 Da . It has 11 defined stereocenters .


Chemical Reactions Analysis

The most important reactions in the synthesis of brassinosteroids like cathasterone are isomerization and formation of i-ergosterol, oxidation to i-sterone, reduction of the 7-double bond, formation of 2,3-olefin, cis-dihydroxylation, and Baeyer–Villiger oxidation . These reactions are catalyzed through the CYP724B2 and CYP90B3 C-22 hydroxylase .


Physical And Chemical Properties Analysis

Cathasterone is practically insoluble in water and is an extremely weak acidic compound . It has a molecular formula of C28H48O3, an average mass of 432.679 Da, and a mono-isotopic mass of 432.360352 Da .

Scientific Research Applications

Biosynthesis in Plant Cells

Cathasterone plays a crucial role in the biosynthesis of brassinosteroids in plants. In a study by Fujioka et al. (1995), cathasterone was identified as a biosynthetic precursor of teasterone in cultured cells of Catharanthus roseus. This finding was significant in understanding the natural occurrence of cathasterone and its role in the biosynthesis pathway of important plant hormones (Fujioka et al., 1995).

Potential Anticancer Properties

Research by Huskova et al. (2020) highlighted the potential of cathasterone in cancer treatment. Their study found that cathasterone affected cell viability, nuclear receptor expression, cell cycle, and apoptosis in prostate cancer cells. This suggests that cathasterone and related brassinosteroids could have applications in anticancer drug research (Huskova et al., 2020).

Brassinosteroid Biosynthesis Pathways

Further elucidating the biosynthetic pathways of brassinosteroids, Fujioka et al. (2000) conducted precursor administration experiments with cathasterone in Catharanthus roseus cells. Their findings provided evidence supporting the proposed biosynthetic pathways for brassinolide, another key brassinosteroid (Fujioka et al., 2000).

Synthesis and Structural Analysis

Kolbe et al. (2002) described the first synthesis of [26,27-2H6]24-epi-cathasterone, contributing to the structural understanding of cathasterone. Their work included the determination of the compound's structure using spectral data and X-ray crystallographic analysis, which is essential for further research and potential pharmaceutical applications (Kolbe et al., 2002).

Biological Activities

Investigations into the biological activities of cathasterone have shown its significant role in plant growth and development. Fujioka et al. (1995) examined the biological activity of cathasterone and related steroids in plant bioassays, finding that the activities of these compounds increased according to their order in the biosynthetic pathway, with cathasterone showing notable activity (Fujioka et al., 1995).

Mechanism of Action

The mechanism of action of brassinosteroids like cathasterone in human cells is still largely unknown, but it seems that they may interact with one or more of the numerous steroid-binding proteins . They also control their endogenous levels when they act as signaling compounds .

Future Directions

Future research could focus on the potential medical applications of cathasterone, given its pharmacological activity in both drug-sensitive and drug-resistant small-cell lung cancer cells . Further studies are also needed to understand the mechanism of action of cathasterone in human cells .

properties

IUPAC Name

(3S,5S,8S,9S,10R,13S,14S,17R)-3-hydroxy-17-[(2S,3S,5R)-3-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O3/c1-16(2)17(3)13-25(30)18(4)21-7-8-22-20-15-26(31)24-14-19(29)9-11-28(24,6)23(20)10-12-27(21,22)5/h16-25,29-30H,7-15H2,1-6H3/t17-,18+,19+,20+,21-,22+,23+,24-,25+,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVPGVHCEQDJCZ-VGEHDTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041168
Record name Cathasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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